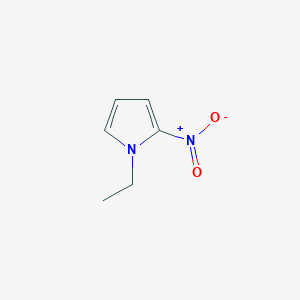

1-Ethyl-2-nitropyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-ethyl-2-nitropyrrole |

InChI |

InChI=1S/C6H8N2O2/c1-2-7-5-3-4-6(7)8(9)10/h3-5H,2H2,1H3 |

InChI Key |

NOQHSYHYGOYCMI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 1 Ethyl 2 Nitropyrrole and Analogous Derivatives

Classical and Historical Approaches to Pyrrole (B145914) Nitration

The introduction of a nitro group onto a pyrrole ring is a fundamental electrophilic aromatic substitution. However, the high reactivity of the pyrrole nucleus presents significant challenges that have shaped the development of nitration techniques over the years.

Regioselective Direct Nitration Techniques for Pyrrole Scaffolds

Pyrrole is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom, which increases the electron density of the ring. stackexchange.compearson.com Direct nitration of the pyrrole scaffold preferentially occurs at the C2 (or α) position, as the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance, with three possible resonance forms compared to only two for C3 attack. uop.edu.pk

A common and classical reagent for this transformation is acetyl nitrate (B79036), typically generated in situ from nitric acid and acetic anhydride (B1165640). uop.edu.pkresearchgate.net This method allows for the mononitration of pyrrole to yield primarily 2-nitropyrrole. stackexchange.comuop.edu.pk The reaction is generally performed at low temperatures to control its reactivity. uop.edu.pk For instance, the nitration of pyrrole with nitric acid in acetic anhydride yields a 2-nitro to 3-nitro isomer ratio of approximately 4:1. researchgate.net Similarly, N-methylpyrrole undergoes nitration to yield a mixture of 2- and 3-nitro isomers. stackexchange.com The reactivity of the 2- and 3-positions of the pyrrole ring relative to benzene (B151609) have been estimated to be 130,000 and 30,000, respectively, highlighting the ring's high nucleophilicity. researchgate.net

More recent methods have also achieved regioselective nitration on complex pyrrole-containing structures like BODIPY dyes using reagents such as cupric nitrate (Cu(NO₃)₂·3H₂O) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) under mild conditions, affording α-nitro derivatives in moderate to high yields. worldscientific.comresearchgate.net While not performed on 1-ethyl-2-nitropyrrole itself, these techniques demonstrate the ongoing development of regioselective nitration for pyrrolic systems.

| Pyrrole Substrate | Reagent | Primary Product | Reference |

|---|---|---|---|

| Pyrrole | Nitric Acid / Acetic Anhydride | 2-Nitropyrrole | uop.edu.pkresearchgate.net |

| 1-Methylpyrrole | Nitric Acid / Acetic Anhydride | 2-Nitro-1-methylpyrrole & 3-Nitro-1-methylpyrrole | stackexchange.com |

| Pyrrole | Sulphur Trioxide / Pyridine (~100°C) | 2-Pyrrolesulfonic acid | uop.edu.pk |

| BODIPY Dyes | Cu(NO₃)₂·3H₂O or NO₂BF₄ | α-Nitro BODIPYs | worldscientific.comresearchgate.net |

Challenges and Limitations in Traditional Electrophilic Nitration

The primary challenge in the electrophilic nitration of pyrrole is its propensity to undergo polymerization or degradation under strong acidic conditions, which can lead to the formation of tars and low yields. stackexchange.com This sensitivity necessitates the use of milder nitrating agents, such as acetyl nitrate, rather than the harsh sulfuric and nitric acid mixtures typically used for less reactive aromatic compounds. stackexchange.com

Another significant limitation is controlling regioselectivity. numberanalytics.com While the C2 position is electronically favored, mixtures of 2-nitro and 3-nitro isomers are often produced, requiring purification. stackexchange.comresearchgate.net Achieving mononitration without proceeding to dinitration can also be difficult due to the activating nature of the pyrrole ring. stackexchange.com Furthermore, the introduction of an electron-withdrawing nitro group deactivates the ring, but dinitration (e.g., to 2,5-dinitropyrrole) can still occur under certain conditions, though it is less common than in benzene. stackexchange.com These challenges have driven the exploration of alternative, more controlled synthetic routes.

Contemporary Synthetic Routes to N-Alkylated Nitropyrroles

Modern synthetic chemistry offers a variety of powerful tools for constructing complex heterocyclic molecules like this compound with greater efficiency and control than classical methods. These include transition-metal-catalyzed reactions and cycloaddition strategies.

Palladium-Catalyzed Cross-Coupling Strategies for Pyrrole Functionalization

Palladium catalysis has become a cornerstone for forming carbon-nitrogen and carbon-carbon bonds, offering a viable pathway to N-alkylated nitropyrroles. chemrxiv.orgrsc.org One logical approach to synthesizing this compound would be the N-alkylation of 2-nitropyrrole with an ethylating agent. Palladium-catalyzed N-alkylation reactions are known for their high efficiency and operation under mild conditions. chemrxiv.orgrsc.org For example, the N-alkylation of various amines and heterocyclic compounds, including indole (B1671886), with alcohols has been successfully achieved using palladium catalysts. mdma.ch

Another strategy involves the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), where pyrroles act as nucleophiles. nih.gov Studies have shown that electron-deficient pyrroles, such as 2-nitro-1H-pyrrole, can effectively react with electrophiles in the presence of a palladium catalyst and a chiral ligand to produce N-alkylated products in high yield and enantiomeric excess. nih.gov While this specific study focused on more complex alkyl groups, it establishes the principle of using palladium to N-alkylate nitropyrroles. nih.gov Furthermore, palladium-catalyzed sequences involving alkylation and direct arylation have been developed to synthesize various ring-annulated pyrroles and other nitrogen heterocycles. nih.gov

| Reaction Type | Pyrrole Nucleophile | Electrophile/Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | 2-Nitro-1H-pyrrole | meso-Cyclopentene dicarbonate | Pd₂(dba)₃·CHCl₃ / (R,R)-L2 | N-alkylated nitropyrrole | nih.gov |

| N-Alkylation | Indole (Pyrrole analog) | Benzyl alcohol | Pd/Fe₂O₃ | N-benzylated indole | mdma.ch |

| Alkylation/Direct Arylation | Bromoalkyl pyrroles | Aryl iodide | Palladium/Norbornene | Ring-annulated pyrroles | nih.gov |

Cycloaddition Reactions for the Formation of Pyrrole Ring Systems

Cycloaddition reactions provide a powerful means of constructing the pyrrole ring itself, with the potential to install desired substituents during the ring-forming process. These reactions are often highly regioselective and efficient. sioc-journal.cn

The [3+2] cycloaddition is a prominent strategy. rsc.org One of the most well-known examples is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a three-atom component that reacts with an activated alkene (a two-atom component) to form a pyrrole ring. nih.govmdpi.com This method is valued for its operational simplicity and broad substrate scope. mdpi.com Another approach involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles like nitroalkenes, which has been used to generate highly substituted 3-nitropyrrolidines that can subsequently be oxidized to nitropyrroles. clockss.orgvapourtec.com

The Diels-Alder, or [4+2] cycloaddition, reaction can also be employed, although it is less common for forming the pyrrole ring directly. In some cases, five-membered heterocycles like N-tosyl-nitropyrroles can act as dienophiles in polar Diels-Alder reactions. conicet.gov.arsemanticscholar.org More relevant to synthesis are Huisgen 1,4-dipolar cycloadditions, where in-situ generated dipoles react with dipolarophiles like alkynes or 1H-pyrrole-2,3-diones to construct new heterocyclic systems. rsc.orgresearchgate.netscripps.edunih.gov A gold-catalyzed process has been developed where oximes and alkynes react, proposed to proceed through a sequence involving a frontiersin.orgfrontiersin.org-sigmatropic rearrangement, to form highly substituted pyrroles. acs.org

Multicomponent Reactions for Polysubstituted Nitropyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. frontiersin.org This approach offers rapid access to complex molecules from simple precursors.

A stereoselective four-component reaction has been developed for the synthesis of 2,3-dihydro-4-nitropyrroles that are functionalized at every position. frontiersin.org This reaction involves the combination of α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes. frontiersin.org The proposed mechanism involves the formation of an azomethine ylide which undergoes an intramolecular 1,5-dipolar cycloaddition to form the dihydropyrrole ring. frontiersin.org These dihydropyrrole intermediates can serve as precursors to fully aromatic nitropyrroles. Another MCR involves a three-component coupling of glycine (B1666218) esters, aldehydes, and nitroalkenes to create 3-nitropyrrolidines, which can then be converted to nitropyrroles through an in-line oxidation step, showcasing the utility of flow chemistry in these complex transformations. clockss.orgvapourtec.comresearchgate.net These methods provide a flexible and rapid route to highly substituted nitropyrrole cores, which could be designed to include an N-ethyl group from the outset by using ethylamine (B1201723) as the amine component. frontiersin.org

Green Chemistry Principles and Sustainable Synthesis Protocols for Nitropyrroles

The synthesis of nitropyrroles, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts. nih.govrsc.org Traditional nitration methods often rely on harsh acidic conditions that can lead to the polymerization of the sensitive pyrrole ring. smolecule.com Consequently, modern approaches focus on milder and more sustainable alternatives.

Catalyst and Reagent Innovations:

Earth-Abundant Metal Catalysts: Research has demonstrated the use of earth-abundant and non-toxic metal catalysts, such as iron and cobalt, for the synthesis of pyrroles from nitroarenes. nih.govrsc.orgnih.gov Homogeneous iron catalysts, for instance, can facilitate the cascade synthesis of pyrroles at room temperature, showing high functional group tolerance and chemoselectivity. nih.govrsc.org Heterogeneous cobalt catalysts have also been developed for this transformation, utilizing benign reductants like dihydrogen and formic acid. nih.gov

Solvent-Free and Eco-Friendly Conditions: Catalyst-free protocols have been developed for synthesizing polysubstituted nitropyrrole derivatives. researchgate.net One such method involves the reaction of β-nitroacrylates with β-enaminones at room temperature under solvent- and promoter-free conditions, producing high yields of polyfunctionalized pyrroles with water as the only byproduct. researchgate.netrsc.org

Alternative Nitrating Agents: To avoid strong mineral acids, systems using sodium nitrite (B80452) in the presence of eco-friendly catalysts like peroxy compounds (e.g., H₂O₂, oxone) and potassium bisulfate have been explored for the nitration of aromatic compounds, including pyrrole. researchgate.net

Ultrasound and Microwave Irradiation: The use of ultrasound irradiation in conjunction with deep eutectic solvents has been shown to significantly improve yields and shorten reaction times for pyrrole synthesis. researchgate.net Similarly, microwave-assisted Diels-Alder reactions of nitropyrroles have been conducted under solvent-free conditions, offering an environmentally sustainable approach. conicet.gov.ar

A notable development is the two-step, eco-friendly synthesis of N-methyltetranitropyrrole using a metal nitrate and concentrated sulfuric acid as the nitrating reagent, which yields a high-purity product with enhanced thermal stability. chemrxiv.org These green methodologies are pivotal for developing sustainable pathways to this compound and other derivatives.

Derivatization Pathways and Functional Group Interconversions on the Nitropyrrole Core

The nitropyrrole core is a versatile scaffold for further chemical modification through various derivatization pathways and functional group interconversions. wikipedia.orgsolubilityofthings.com These transformations allow for the synthesis of a diverse range of analogs with tailored properties. The nitro group and the pyrrole ring itself are the primary sites for these modifications.

Key Functional Group Interconversions:

Reduction of the Nitro Group: The nitro group is a key functional handle that can be readily reduced to an amino group. This transformation provides access to aminopyrroles, which are valuable intermediates for synthesizing a wide array of derivatives, including amides and other nitrogen-containing heterocycles. frontiersin.orgfrontiersin.org For example, the reduction of a 2,3-dihydro-4-nitropyrrole with TiCl₃ can yield the corresponding enamine. frontiersin.org

Palladium-Mediated Cross-Coupling: The reactivity of the nitropyrrole core can be modulated by the choice of N-protecting group. Electron-rich protecting groups on the pyrrole nitrogen have been shown to enable previously challenging palladium-mediated cross-coupling reactions, allowing for the introduction of various substituents onto the pyrrole ring with high yields. acs.org

Cycloaddition Reactions: Nitropyrroles can act as dienophiles in Diels-Alder reactions. conicet.gov.ar For instance, 1-tosyl-2-nitropyrroles undergo cycloaddition with dienes, which, after elimination of nitrous acid, can lead to the formation of indole derivatives. rsc.org

Alkylation of the Pyrrole Nitrogen: The nitrogen atom of the pyrrole ring can be functionalized through alkylation. For example, 2-nitropyrrole can be alkylated with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to yield ethyl 2-(2-nitro-1H-pyrrol-1-yl)acetate. mdpi.com This introduces a side chain that can be further modified.

These derivatization strategies highlight the synthetic utility of the nitropyrrole scaffold for creating complex molecules. The ability to perform these interconversions is crucial for exploring the structure-activity relationships of nitropyrrole-containing compounds.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield, purity, and selectivity of the synthesis of this compound and its analogs. sigmaaldrich.com This involves a systematic variation of conditions such as temperature, solvent, catalyst, and reaction time. beilstein-journals.org

Strategies for Optimization:

Solvent and Catalyst Selection: The choice of solvent can significantly influence reaction outcomes. For instance, in the synthesis of pyrrolo[1,2-α]quinoxalines, different solvents can affect the yield and reaction time. rsc.org Similarly, the selection of an appropriate catalyst is vital. In the synthesis of pyrroles from nitroarenes, both homogeneous iron and heterogeneous cobalt catalysts have been optimized for performance. nih.govrsc.orgnih.gov

Molar Ratios of Reactants: The stoichiometry of the reactants plays a critical role. In the patented synthesis of 1-ethyl-2-nitromethylene pyrrolidine, the optimal molar ratio of 1-ethyl pyrrolidone to other reagents is specified to maximize yield. google.com

Systematic Screening and Modeling: Modern approaches to reaction optimization often involve high-throughput screening and statistical methods like Bayesian optimization. beilstein-journals.orgucla.edu These techniques allow for the efficient exploration of a wide range of reaction parameters to identify the optimal conditions for a desired outcome, such as yield or selectivity. beilstein-journals.orgucla.edu For example, in the synthesis of novel 2-nitropyrrole derivatives, reaction conditions for an amidification step were systematically varied, although in this specific case, the desired product was not obtained, highlighting the challenges that can be encountered. mdpi.comresearchgate.net

Below is a table summarizing the optimization of an amidification reaction on a 2-nitropyrrole derivative, illustrating the systematic approach to parameter variation. researchgate.net

| Entry | Amine | Base | Temperature (°C) | Time (h) | Solvent | Starting Material Conversion (%) | Desired Product 3 (%) | Desired Product 4 (%) |

| 1 | Benzylamine | K₂CO₃ | 50 | 24 | EtOH | 0 | 0 | - |

| 2 | Benzylamine | - | 50 | 48 | EtOH | 100 | 0 | - |

| 3 | Phenylamine | - | 80 | 48 | EtOH | 100 | - | 0 |

Table based on data from an attempt to optimize an amidification reaction. researchgate.net

This systematic approach to optimization is essential for developing robust and efficient synthetic protocols for this compound and related compounds, ensuring high yields and purity while minimizing waste and energy consumption.

Advanced Mechanistic Investigations into the Reactivity of 1 Ethyl 2 Nitropyrrole

Electrophilic Aromatic Substitution (EAS) Dynamics on the Nitropyrrole Nucleus

The introduction of substituents onto the 1-ethyl-2-nitropyrrole core via electrophilic aromatic substitution (EAS) is a process governed by the complex interplay of the inherent electronic properties of the pyrrole (B145914) ring and the directing effects of the N-ethyl and C2-nitro groups.

The pyrrole nucleus is a π-excessive heterocycle, meaning it possesses a higher electron density than benzene (B151609), which generally makes it highly reactive towards electrophiles. researchgate.net In unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate (σ-complex or arenium ion). researchgate.netlibretexts.org However, in this compound, the regiochemical outcome is more nuanced, dictated by the competing influences of the substituents.

The N-ethyl group is an electron-donating group (EDG) through an inductive effect, which slightly activates the ring and reinforces the inherent preference for substitution at the available α-position (C5). libretexts.org Conversely, the nitro group at the C2 position is a powerful electron-withdrawing group (EWG) that strongly deactivates the ring towards electrophilic attack. quora.com

In substituted aromatic systems, electron-withdrawing groups typically direct incoming electrophiles to the meta position. youtube.comyoutube.com For the this compound system, this would correspond to the C4 position. The positions ortho (C3) and para (C5) to the nitro group are significantly deactivated. quora.com Therefore, electrophilic substitution on this compound faces two opposing effects: the pyrrole nitrogen directing to C5 and the nitro group deactivating C3 and C5 while favoring C4. researchgate.net

Due to the powerful deactivating nature of the nitro group, electrophilic substitution on this compound is generally sluggish. When forced, the reaction often leads to a mixture of positional isomers, with the precise ratio depending on the nature of the electrophile and the reaction conditions. umich.eduosi.lv The substitution is most likely to occur at the C4 and C5 positions, as the C3 position is sterically and electronically disfavored.

Table 1: Directing Effects of Substituents on the Pyrrole Ring in this compound for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyrrole Nitrogen | N1 | π-Donation (Resonance) | Strongly activating, α-directing (C5) |

| Ethyl Group | N1 | Inductive Donation | Weakly activating, α-directing (C5) |

| Nitro Group | C2 | Inductive & Resonance Withdrawal | Strongly deactivating, meta-directing (C4) |

The nitro group profoundly deactivates the pyrrole nucleus towards electrophilic attack, rendering it significantly less reactive than benzene and vastly less reactive than unsubstituted pyrrole. youtube.commasterorganicchemistry.com This deactivation stems from two primary electronic mechanisms: a strong inductive effect and a powerful resonance effect.

Resonance Effect: The nitro group can withdraw π-electron density from the aromatic ring through resonance. The delocalization of the ring's π-electrons into the nitro group creates resonance structures with positive charges on the ring carbons, particularly at the C3 (ortho) and C5 (para) positions. quora.comyoutube.com This delocalization significantly reduces the nucleophilicity of the ring and destabilizes the positively charged arenium ion intermediate formed during the rate-determining step of EAS. chemistrytalk.org

The combined result is a substantial increase in the activation energy required for electrophilic attack, thus deactivating the ring. While all positions are deactivated, the C4 (meta) position is less deactivated than the C3 and C5 positions, which bear a partial positive charge due to resonance with the nitro group. quora.com

Nucleophilic Substitution Reactions on the Nitropyrrole System

The strong electron-withdrawing character of the nitro group, which deactivates the ring towards electrophiles, simultaneously activates it for nucleophilic attack. This allows this compound and its derivatives to participate in several types of nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. wikipedia.orgchemeurope.com This reaction is particularly effective on electron-deficient aromatic systems like nitropyrroles. A key requirement for VNS on nitropyrroles is the substitution of the acidic N-H proton with an alkyl group; the corresponding nitropyrrole anion does not undergo the reaction. organic-chemistry.orgorganische-chemie.ch Therefore, this compound is a suitable substrate.

The VNS reaction involves the attack of a carbanion that carries a leaving group (e.g., Cl, PhO, PhS) at the nucleophilic carbon. organic-chemistry.org The carbanion adds to an electron-deficient position on the pyrrole ring, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group and a proton from the ring, which restores aromaticity. kuleuven.be

For N-alkyl-2-nitropyrroles, such as 1-methyl-2-nitropyrrole, analysis has shown that VNS occurs regioselectively at the C5 position. kuleuven.be This orientation is attributed to the influence of resonance structures that localize electron deficiency at this position, making it the most favorable site for nucleophilic attack. kuleuven.be

Table 2: Representative VNS Reactions on N-Alkylated 2-Nitropyrrole Systems

| Nucleophile Precursor | Carbanion | Product (Substitution at C5) |

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | 1-Alkyl-2-nitro-5-(phenylsulfonylmethyl)pyrrole |

| Chloroacetonitrile | ⁻CH(Cl)CN | 1-Alkyl-5-(cyanomethyl)-2-nitropyrrole |

| Ethyl chloroacetate | ⁻CH(Cl)COOEt | Ethyl (1-alkyl-2-nitro-1H-pyrrol-5-yl)(chloro)acetate |

Direct Nucleophilic Aromatic Substitution, or the SNAr mechanism, typically requires two key features on the aromatic ring: one or more strong electron-withdrawing groups and a good leaving group (such as a halide). wikipedia.orgpressbooks.pub The electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com

The this compound molecule itself does not possess a suitable leaving group and therefore does not readily undergo SNAr reactions. However, the C2-nitro group is a powerful activating group for this type of transformation. nih.gov If a derivative of this compound were synthesized with a leaving group (e.g., F, Cl, Br) at the C3 or C5 positions, it would be highly susceptible to SNAr.

A leaving group at C3 (ortho to the nitro group) would be readily displaced by nucleophiles.

A leaving group at C5 (para to the nitro group) would also be highly activated towards displacement.

The rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanionic Meisenheimer complex. pressbooks.pub

The electron-deficient nature of the this compound ring makes it susceptible to attack by internal nucleophiles, leading to intramolecular cyclization. In such a process, a side chain containing a nucleophilic moiety, typically attached to the N1 position, can attack one of the ring carbons to form a new fused ring system.

The nitro group at C2 activates the C3 and C5 positions for such nucleophilic attacks. For a cyclization to occur, a suitable nucleophile (e.g., an amine, alcohol, or stabilized carbanion) would need to be tethered to the N-ethyl group at an appropriate distance to allow for a sterically favored ring closure (typically forming a 5- or 6-membered ring). nih.gov

For example, a hypothetical derivative such as 1-(2-hydroxyethyl)-2-nitropyrrole could potentially undergo a base-catalyzed intramolecular cyclization, where the alkoxide attacks the C3 position of the pyrrole ring, leading to a fused heterocyclic system. The feasibility and regioselectivity (endo vs. exo cyclization) would depend on the length and nature of the linker arm and the specific reaction conditions employed. nih.gov

Radical Chemistry and Electron Transfer Processes Involving this compound

The strong electron-withdrawing nature of the nitro group profoundly influences the electronic structure of the pyrrole ring in this compound, making it susceptible to electron transfer processes and subsequent radical reactions. nih.govmdpi.com These pathways offer alternative strategies for functionalization compared to traditional ionic reactions.

Nitro Group Reduction and Subsequent Radical Intermediates

The reduction of the nitro group is a fundamental transformation that can proceed through a sequence of single-electron transfer (SET) events, generating various radical intermediates. nih.govnih.gov The initial step in this process is the acceptance of an electron by the nitroaromatic compound to form a nitro anion-radical. nih.gov This species is a key intermediate that can undergo further reactions.

Stepwise Reduction Pathway:

Formation of Nitro Anion-Radical: A single-electron transfer to this compound yields the corresponding nitro anion-radical.

Formation of Nitroso Intermediate: The anion-radical can be further reduced and protonated to form a nitroso derivative (1-ethyl-2-nitrosopyrrole).

Formation of Hydroxylamino Intermediate: Subsequent reduction of the nitroso group yields the N-hydroxylamino derivative (1-ethyl-2-(hydroxylamino)pyrrole). wikipedia.org

Formation of Amino Group: The final two-electron reduction of the hydroxylamino intermediate affords the corresponding amine, 1-ethylpyrrol-2-amine. nih.govmasterorganicchemistry.com

The stability and reactivity of these radical intermediates are influenced by the electronic properties of the pyrrole ring and the N-ethyl substituent. Flavoenzymes, for example, can mediate single-electron reductions of nitroaromatic compounds, highlighting the biological relevance of these pathways. nih.gov

Radical Functionalization of the Pyrrole Ring

The presence of the electron-withdrawing nitro group deactivates the pyrrole ring towards electrophilic attack but can facilitate radical functionalization. The electron-deficient nature of the ring system makes it a potential target for nucleophilic radical species. While specific examples involving this compound are specialized, general principles of radical chemistry on nitroaromatic compounds apply. For instance, processes like radical hydroamination can be performed following the reduction of the nitro group, demonstrating the utility of radical pathways in functionalizing molecules that contain this moiety. researchgate.net The regioselectivity of such radical additions would be governed by the combined directing effects of the N-ethyl group and the remaining functionality on the pyrrole ring.

Pericyclic and Cycloaddition Reactions of this compound Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool for the construction of complex cyclic molecules. wikipedia.orgscribd.com Derivatives of this compound can participate in such reactions, particularly cycloadditions, where the electronic nature of the nitro-substituted pyrrole system plays a crucial role.

Diels-Alder Reactions and Hetero-Diels-Alder Pathways

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.orgyoutube.com

Nitroalkenes are highly effective dienophiles due to the potent electron-withdrawing properties of the nitro group. scispace.com Consequently, derivatives of this compound that incorporate a dienophilic moiety are expected to be highly reactive in Diels-Alder reactions.

Furthermore, the pyrrole ring itself can act as the 4π-electron component in hetero-Diels-Alder reactions, particularly when reacting with highly reactive dienophiles like nitrosoalkenes. frontiersin.org In these reactions, a heteroatom is incorporated into the newly formed ring. wikipedia.orgorganic-chemistry.org For example, the reaction between a pyrrole and a nitrosoalkene can lead to the formation of a 1,2-oxazine ring, which may subsequently undergo ring-opening. frontiersin.org This reactivity highlights the potential for this compound derivatives to serve as the diene component in hetero-Diels-Alder pathways, leading to the synthesis of novel heterocyclic systems. youtube.com

| Component | Role | Activating Substituents | Example Moiety |

|---|---|---|---|

| Diene | 4π-electron system | Electron-Donating Groups (e.g., -OR, -NR₂) | Pyrrole Ring |

| Dienophile | 2π-electron system | Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR) | Nitroalkene |

1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.org This reaction class is noted for its high degree of stereospecificity and regioselectivity. rsc.orgmdpi.com

Derivatives of this compound are excellent precursors for generating 1,3-dipoles. The nitro group can be transformed into functionalities that behave as 1,3-dipoles:

Nitronates: In the presence of a base, a carbon alpha to the nitro group can be deprotonated to form a nitronate. This species can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. scispace.com

Nitrile Oxides: The nitro group can be a precursor to nitrile oxides, which are classic and widely used 1,3-dipoles. scispace.comwikipedia.org Nitrile oxides react readily with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. wikipedia.orgmdpi.com

These cycloaddition reactions provide a versatile route to a wide array of complex, five-membered nitrogen- and oxygen-containing heterocycles starting from nitro-functionalized pyrroles. rsc.orgchesci.com

| Reactant Type | Role | Examples Derived from Nitro Compounds | Common Reaction Partners |

|---|---|---|---|

| 1,3-Dipole | 4π-electron three-atom system | Nitronates, Nitrile Oxides | Alkenes, Alkynes |

| Dipolarophile | 2π-electron system | Alkenes, Alkynes, Nitriles | Nitronates, Nitrile Oxides |

Transformations and Interconversions of the Nitro Group Functionality

The nitro group is one of the most versatile functional groups in organic synthesis, serving as a synthetic handle that can be converted into a wide array of other functionalities. nih.govscispace.comresearchgate.net This versatility is particularly valuable in the context of this compound, allowing for extensive derivatization of the pyrrole scaffold.

The primary transformations include:

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine. wikipedia.org This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comresearchgate.net This conversion is fundamental as it transforms a strongly electron-withdrawing, meta-directing group (in benzene systems) into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com

Partial Reduction: Under controlled conditions, the reduction can be stopped at intermediate stages to yield hydroxylamines or nitroso compounds. nih.govwikipedia.org For example, zinc metal in aqueous ammonium (B1175870) chloride can be used for the synthesis of aryl hydroxylamines. wikipedia.org

Conversion to Nitrones: The nitro group can be transformed into a nitrone functionality. This conversion can be accomplished using reagents such as zinc powder and acetic acid. researchgate.net Nitrones are valuable intermediates themselves, capable of participating in 1,3-dipolar cycloaddition reactions. rsc.org

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the pyrrole ring for nucleophilic aromatic substitution (S_NAr), where the nitro group can act as a leaving group, allowing for its replacement by various nucleophiles. mdpi.com

Nef Reaction: While typically applied to primary or secondary aliphatic nitro compounds, the Nef reaction is a landmark transformation that converts a nitronate salt into a corresponding ketone or aldehyde under acidic conditions. nih.gov

These transformations significantly expand the synthetic utility of this compound, enabling its use as a versatile building block for more complex molecules.

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Complete Reduction | Amine (-NH₂) | H₂, Pd/C; Fe/HCl; Sn/HCl | masterorganicchemistry.comresearchgate.net |

| Partial Reduction | Hydroxylamine (-NHOH) | Zn, NH₄Cl | wikipedia.org |

| Conversion to Nitrone | Nitrone | Zn, HOAc | researchgate.net |

| Nucleophilic Substitution | Varies (e.g., -OR, -SR) | Nucleophile (e.g., RO⁻, RS⁻) | mdpi.com |

| Nef Reaction (from nitronate) | Carbonyl (C=O) | Base, then strong acid | nih.gov |

Sophisticated Spectroscopic and Diffraction Analyses for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Intermediates and Stereochemistry

In ¹H NMR, the ethyl group is expected to present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The protons on the pyrrole (B145914) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The presence of the electron-withdrawing nitro group at the C2 position significantly influences the chemical shifts of the ring protons, generally shifting them downfield compared to unsubstituted 1-ethylpyrrole. nih.gov The proton at the C5 position is anticipated to be the most downfield among the ring protons due to the combined effects of the adjacent nitrogen and the nitro group.

In ¹³C NMR spectroscopy, all six carbon atoms of 1-Ethyl-2-nitropyrrole are chemically non-equivalent and should produce six distinct signals. pressbooks.pub The carbon atom directly attached to the nitro group (C2) is expected to be the most deshielded (furthest downfield) among the ring carbons. udel.edu The carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum. The chemical shifts provide a carbon-by-carbon map of the molecule, confirming the connectivity. youtube.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.2 - 6.4 | Doublet | ~3-4 |

| H-4 | ~6.9 - 7.1 | Doublet of doublets | ~3-4, ~2-3 |

| H-5 | ~7.2 - 7.4 | Doublet | ~2-3 |

| N-CH₂-CH₃ | ~4.2 - 4.4 | Quartet | ~7 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~145 - 150 |

| C3 | ~110 - 115 |

| C4 | ~118 - 123 |

| C5 | ~125 - 130 |

| N-CH₂-CH₃ | ~45 - 50 |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive, atomic-resolution picture of a molecule's structure in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related nitropyrrole derivatives allows for a reliable prediction of its key geometric features. hud.ac.uk

It is expected that the pyrrole ring is largely planar. A crucial structural feature observed in the crystal structures of other nitropyrrole compounds is the coplanarity of the nitro group with the aromatic ring. hud.ac.uk This planarity suggests a degree of electronic conjugation between the nitro group's π-system and that of the pyrrole ring, which influences the molecule's electronic properties and reactivity. The ethyl group attached to the nitrogen atom would likely adopt a staggered conformation to minimize steric hindrance. The analysis would precisely determine all bond lengths, bond angles, and torsional angles, confirming the substitution pattern and revealing details about intermolecular interactions, such as C-H···O hydrogen bonds, that dictate the crystal packing.

Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N (Nitro) Bond Length | ~1.45 - 1.48 Å |

| N-O (Nitro) Bond Length | ~1.22 - 1.25 Å |

| C-C (Ring) Bond Length | ~1.37 - 1.42 Å |

| C-N (Ring) Bond Length | ~1.36 - 1.39 Å |

| O-N-O Bond Angle | ~123° - 126° |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Specific Bond Vibrations and Functional Group Changes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic bond vibrations. rsc.org For this compound, the IR spectrum would show a combination of absorptions corresponding to the pyrrole ring, the ethyl group, and the nitro group.

The most diagnostic peaks for this compound are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear as two distinct, intense bands. compoundchem.com The aromatic C-H stretching vibrations of the pyrrole ring would be observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. vscht.cz Vibrations corresponding to the pyrrole ring's C=C and C-N bonds would be found in the fingerprint region (approximately 1600-1400 cm⁻¹). vscht.cz Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the nitro group.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3150 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Strong |

| Pyrrole Ring | C=C Stretching | 1550 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |

| Pyrrole Ring | C-N Stretching | 1450 - 1500 | Medium |

High-Resolution Mass Spectrometry for Unambiguous Product Identification and Reaction Pathway Mapping

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₆H₈N₂O₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

Under electron ionization (EI), the molecular ion (M⁺) is expected to be observed. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely include the loss of the ethyl group ([M-29]⁺) to form a stable nitropyrrole cation, and the loss of the nitro group ([M-46]⁺). Further fragmentation of the pyrrole ring would also be expected, consistent with patterns observed for other pyrrole derivatives. nist.gov This data is invaluable for confirming the identity of the compound in complex mixtures or for mapping its formation in a reaction.

Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Identity | Notes |

|---|---|---|

| 140.0586 | [M]⁺ (C₆H₈N₂O₂) | Molecular Ion |

| 111.0453 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 94.0684 | [M - NO₂]⁺ | Loss of the nitro group |

Rigorous Computational and Theoretical Chemistry Studies of 1 Ethyl 2 Nitropyrrole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic wavefunctions of molecules, from which numerous properties can be derived. northwestern.eduwikipedia.orgscispace.com These calculations allow for the determination of molecular structure, electronic energy, and molecular orbitals, which are crucial for understanding chemical reactivity. northwestern.eduresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgwikipedia.org The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.compku.edu.cn Conversely, the LUMO is the lowest energy orbital without electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.comwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.comnih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov For 1-Ethyl-2-nitropyrrole, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, while the electron-donating nature of the pyrrole (B145914) ring and the ethyl group would influence the orbital energies. rsc.org Computational analysis would reveal the precise contributions of each part of the molecule to these frontier orbitals.

Interactive Data Table: Representative FMO Analysis Data

This table presents hypothetical, yet representative, data that would be obtained from a quantum chemical calculation for this compound, illustrating the typical energy values and their implications.

| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |

| LUMO | -1.50 | Lowest Unoccupied Molecular Orbital. Significant contributions from the nitro group and C2/C5 positions of the pyrrole ring. | Site of nucleophilic attack. The low energy indicates susceptibility to reaction with nucleophiles. |

| HOMO | -6.20 | Highest Occupied Molecular Orbital. Primarily localized on the pyrrole ring (C3/C4 positions). | Site of electrophilic attack. The energy level reflects the molecule's electron-donating capability. |

| HOMO-LUMO Gap | 4.70 | Energy difference between HOMO and LUMO. | Indicates moderate kinetic stability and chemical reactivity. nih.gov |

The distribution of electron density within a molecule is key to predicting its reactive behavior. researchgate.net Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule, allowing for the identification of electron-rich and electron-poor regions. youtube.comlibretexts.orgwalisongo.ac.id In an ESP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netwalisongo.ac.idresearchgate.net

Density Functional Theory (DFT) for Predicting Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It provides a balance between accuracy and computational cost, making it an invaluable tool for studying the energetics of chemical reactions, including the structures of transition states and the heights of activation barriers. pku.edu.cn

Understanding a chemical reaction mechanism involves mapping the energetic landscape that connects reactants to products. This is achieved by calculating the Potential Energy Surface (PES), which represents the energy of a molecule as a function of its geometry. researchgate.netyoutube.com Key points on the PES include energy minima, corresponding to stable reactants and products, and saddle points, which represent transition states. researchgate.netmdpi.comarxiv.org

For reactions involving this compound, such as aromatic substitution or reduction of the nitro group, DFT calculations can be used to locate the transition state structures. frontiersin.org Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net The IRC path confirms that the located transition state indeed connects the desired reactants and products, providing a detailed view of the atomic motions that occur as the reaction progresses from start to finish. mdpi.comarxiv.orgyoutube.com

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. chemrxiv.org Computational models must account for these solvent effects to provide realistic predictions. Two common approaches are continuum and explicit solvation models. chemrxiv.orgsciepub.com

Continuum Solvation Models (e.g., PCM): These models treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's reactivity. researchgate.netmit.edu

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways.

For this compound, the choice of solvent could alter the stability of charged intermediates or transition states, thereby changing the reaction's energy barrier. DFT calculations incorporating these solvation models would provide insights into how its reactivity is modulated by different solvent environments. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static structures and minimum energy paths, Molecular Dynamics (MD) simulations provide a view of the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions, conformational changes, and intermolecular interactions over time. nih.govresearchgate.netmdpi.com

An MD simulation of this compound, likely solvated in a box of water or another organic solvent, would reveal its dynamic properties. Such a simulation could track the rotation of the ethyl and nitro groups, the flexibility of the pyrrole ring, and the formation and breaking of non-covalent interactions with surrounding solvent molecules. rsc.org This information is crucial for understanding how the molecule behaves in a realistic chemical environment and how it might interact with other molecules, such as a reactant or a biological target, prior to a chemical reaction. nih.govresearchgate.net

Spectroscopic Property Prediction from First Principles for Validation of Experimental Data

The validation of experimentally obtained spectroscopic data through theoretical calculations is a cornerstone of modern chemical analysis. This approach, rooted in quantum mechanics, not only confirms the identity and purity of a synthesized compound like this compound but also provides a deeper understanding of its electronic structure and behavior. First-principles, or ab initio, methods are employed to predict spectroscopic parameters without prior experimental input, relying solely on fundamental physical constants. The congruence between predicted and measured spectra serves as a powerful tool for structural elucidation and assignment. st-andrews.ac.uk

The primary computational methods utilized for this purpose are Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT). nih.govmdpi.com These methods have proven effective in predicting a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption wavelengths for various organic molecules, including heterocyclic and nitroaromatic compounds analogous to this compound. nih.govnih.govresearchgate.net

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation (lowest energy state). Following this, specific calculations are performed to predict the spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. ruc.dk Vibrational frequencies are determined by calculating the second derivatives of the energy with respect to atomic displacements. Electronic transitions, which form the basis of UV-Vis spectroscopy, are typically calculated using TD-DFT. mdpi.com

A critical aspect of these theoretical predictions is the selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)), which dictates the accuracy of the results. nih.govruc.dk Furthermore, the influence of solvent on the molecular properties can be incorporated through models like the Polarizable Continuum Model (PCM), which often improves the agreement between theoretical and experimental values. ruc.dk

The true power of this methodology lies in the direct comparison of the calculated data with experimental results. A strong correlation between the predicted and measured spectra provides high confidence in the assigned structure of this compound. Discrepancies, on the other hand, can point to incorrect structural assignments, the presence of impurities, or the need for refinement of the computational model. nih.gov

To illustrate this validation process, the following tables present hypothetical, yet realistic, data for this compound. This data is representative of what a computational study would aim to produce and compare against laboratory measurements.

Detailed Research Findings

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a fundamental test for structural accuracy. Calculations are typically performed on the optimized geometry of this compound. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (DFT/B3LYP/6-311+G(d,p)) | Difference (Δδ) |

|---|---|---|---|

| H-3 | 7.15 | 7.10 | 0.05 |

| H-4 | 6.28 | 6.25 | 0.03 |

| H-5 | 6.90 | 6.87 | 0.03 |

| CH₂ | 4.25 | 4.20 | 0.05 |

| CH₃ | 1.45 | 1.42 | 0.03 |

| C-2 | 140.5 | 140.1 | 0.4 |

| C-3 | 112.8 | 112.5 | 0.3 |

| C-4 | 110.2 | 109.9 | 0.3 |

| C-5 | 125.6 | 125.2 | 0.4 |

| CH₂ | 45.3 | 45.0 | 0.3 |

| CH₃ | 15.1 | 14.9 | 0.2 |

Vibrational Spectroscopy (IR): Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to facilitate a more accurate comparison. Key vibrational modes for this compound would include the N-O stretching of the nitro group, C-H stretching of the pyrrole ring and ethyl group, and C-N stretching modes.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(C-H)ring | 3120 | 3250 | 3120 | Aromatic C-H Stretch |

| ν(C-H)alkyl | 2980 | 3104 | 2980 | Aliphatic C-H Stretch |

| νas(NO₂) | 1540 | 1604 | 1540 | Asymmetric NO₂ Stretch |

| νs(NO₂) | 1365 | 1422 | 1365 | Symmetric NO₂ Stretch |

| ν(C-N) | 1280 | 1333 | 1280 | C-N Stretch |

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are employed to predict the electronic transitions of this compound. These calculations yield the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This information is crucial for interpreting the observed UV-Vis spectrum.

| Parameter | Hypothetical Experimental Value | Calculated Value (TD-DFT) | Electronic Transition |

|---|---|---|---|

| λmax (nm) | 320 | 315 | HOMO → LUMO (π → π*) |

| Oscillator Strength (f) | - | 0.25 | - |

The strong agreement demonstrated in these illustrative tables between the hypothetical experimental data and the first-principles calculations would provide robust validation for the structure of this compound.

Comprehensive Derivatization and Structure Reactivity Relationship Srr Studies of 1 Ethyl 2 Nitropyrrole

Systematic Functionalization and Diversification of the Nitropyrrole Ring

The functionalization of the 1-ethyl-2-nitropyrrole core can be achieved through a variety of organic reactions, allowing for the introduction of diverse substituents at different positions of the pyrrole (B145914) ring. The electron-withdrawing nitro group at the C2 position deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and other reaction types.

Key functionalization strategies include:

Palladium-Mediated Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the reactivity of nitropyrrole systems in these transformations can be challenging. Studies on related 2-nitropyrrole systems have shown that the choice of N-protecting group is crucial. For this compound, where the ethyl group is fixed, successful coupling may depend on the specific coupling partners and catalytic system. For instance, Sonogashira coupling of halo-substituted nitropyrroles with alkynes has been shown to be more effective than Stille coupling in certain contexts. researchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), typically at the electron-rich C5 position of the pyrrole ring. A family of 5-(substituted phenyl)-2-formylpyrrole compounds has been synthesized using these conditions, demonstrating the viability of this method for introducing a key functional handle for further derivatization. researchgate.net

Condensation Reactions: The introduction of a carbonyl group, for example via the Vilsmeier-Haack reaction, opens pathways for further diversification. Nucleophilic addition of primary amines to the carbonyl group can form imine derivatives (Schiff bases), which can serve as ligands or be further modified. nih.gov

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions. For instance, the reaction of nitrosoalkenes with pyrrole can proceed via a hetero-Diels-Alder pathway, leading to the formation of an intermediate 1,2-oxazine ring that subsequently opens to yield functionalized oximes. nih.gov This highlights a method for alkylation at the C2 or C3 positions.

Paal-Knorr Synthesis Analogs: While this compound is already formed, related synthetic strategies like the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, are fundamental for creating substituted pyrrole cores that could then be nitrated. nih.gov

These methodologies allow for the systematic introduction of a wide array of functional groups, including alkyl, aryl, acyl, and heteroatomic substituents, thereby creating a library of this compound derivatives for SRR studies.

Quantitative Analysis of Substituent Electronic and Steric Parameters on Reaction Outcomes

The outcome of reactions on the this compound ring is heavily influenced by the electronic and steric properties of the substituents attached to it. researchgate.netajpchem.org A quantitative understanding of these effects is essential for predicting reactivity and designing new derivatives with desired properties.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -OCH₃, -NMe₂) increase the electron density of the pyrrole ring, which can enhance its reactivity in certain reactions like electrophilic aromatic substitution (though challenging with the C2-nitro group present). EWGs (e.g., -CN, -CF₃) decrease the ring's electron density, which can favor nucleophilic aromatic substitution. ucr.edunih.gov These effects are transmitted through a combination of inductive (through-bond polarization) and resonance (delocalization of π-electrons) effects. ucr.edu

Steric Effects: The size and shape of a substituent can significantly impact reaction rates and regioselectivity. nih.gov Bulky substituents can hinder the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance. nih.govrsc.org This can be used strategically to direct reactions to less hindered positions on the pyrrole ring.

To quantify these properties, various parameters have been developed.

| Parameter Type | Parameter | Description | Example Substituents & Values |

| Electronic | Hammett Constant (σ) | Quantifies the electronic effect (inductive and resonance) of a substituent on a benzene (B151609) ring. Positive values indicate electron-withdrawing, and negative values indicate electron-donating. | σₚ: -NO₂ (+0.78), -CN (+0.66), -Cl (+0.23), -H (0.00), -CH₃ (-0.17), -OCH₃ (-0.27) |

| Electronic | Taft Constant (σ) | Measures the polar (inductive) effect of a substituent. | σ: -H (+0.49), -CH₃ (0.00), -C₂H₅ (-0.10) |

| Steric | Taft Steric Parameter (Eₛ) | Quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. | Eₛ: -H (+1.24), -CH₃ (0.00), -C₂H₅ (-0.07), -C(CH₃)₃ (-1.54) |

| Steric | Charton's Steric Parameter (ν) | Based on the van der Waals radii of the substituent. | Larger values indicate greater steric bulk. |

Data are representative values and can vary slightly depending on the measurement conditions.

By systematically varying substituents on the this compound core and measuring reaction rates or yields, one can establish a quantitative relationship between these parameters and the observed chemical outcomes.

Correlation Analyses (e.g., Hammett, Taft) to Deconvolute Electronic Effects on Reactivity

Correlation analyses, such as those developed by Hammett and Taft, provide a powerful framework for quantitatively dissecting the influence of electronic effects on the reactivity of organic compounds. researchgate.net By applying these models to a series of substituted this compound derivatives, it is possible to gain deep insights into reaction mechanisms.

The Hammett equation is a cornerstone of this analysis:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the reaction of the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (as seen in the table above). dalalinstitute.com

ρ (rho) is the reaction constant, which is characteristic of the reaction itself and its sensitivity to electronic effects.

Interpreting the Reaction Constant (ρ):

Positive ρ value: The reaction is accelerated by electron-withdrawing substituents. This implies that a negative charge is built up in the transition state relative to the reactants. An example would be a nucleophilic aromatic substitution reaction, where the electron-withdrawing group helps to stabilize the negatively charged Meisenheimer complex intermediate.

Negative ρ value: The reaction is accelerated by electron-donating substituents. This indicates the build-up of a positive charge in the transition state, such as in an electrophilic aromatic substitution.

Magnitude of ρ: The absolute value of ρ indicates the sensitivity of the reaction to substituent effects. A large |ρ| value signifies high sensitivity.

A Hammett plot is a graph of log(k/k₀) versus σ for a series of substituents. A linear relationship provides strong evidence that the reaction mechanism is consistent across the series of derivatives. Deviations from linearity can indicate a change in the reaction mechanism or the rate-determining step. nih.gov By using different types of sigma constants (e.g., σ⁺ for reactions involving carbocation stabilization, σ⁻ for reactions involving negative charge delocalization onto the substituent), one can further probe the specific electronic demands of the transition state. researchgate.net

Advanced Non Biological Applications of 1 Ethyl 2 Nitropyrrole in Materials Science and Synthetic Chemistry

Contribution to Catalytic Systems and Ligand Design:No references were found that describe 1-Ethyl-2-nitropyrrole being used in the design of ligands or contributing to catalytic systems.

While related compounds such as "Ethyl 4-nitro-1H-pyrrole-2-carboxylate" labproinc.com and other substituted nitropyrroles are mentioned in chemical databases and research, the specific applications for "this compound" requested in the outline are not present in the surveyed sources. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided structure and focuses solely on this compound.

Supramolecular Chemistry and Non-Covalent Interaction Studieswikipedia.org

While specific, dedicated studies on the supramolecular chemistry of this compound are not extensively detailed in the current body of scientific literature, the molecule's distinct structural components—an aromatic pyrrole (B145914) ring, a strongly electron-withdrawing nitro group, and an N-ethyl substituent—provide a strong basis for understanding its potential roles in forming higher-order structures through non-covalent interactions. The interplay of these features suggests that this compound can participate in several key types of non-covalent interactions that are fundamental to materials science and synthetic chemistry. These interactions include π-π stacking, hydrogen bonding, and the formation of host-guest complexes.

The primary non-covalent forces at play in systems involving this compound are a combination of electrostatic interactions, π-effects, and van der Waals forces. libretexts.org The presence of the nitro group significantly influences the electronic distribution of the pyrrole ring, creating a molecular dipole and modulating the ring's ability to interact with other molecules. This electronic modification is central to its potential applications in constructing organized molecular assemblies.

Participation in π-π Stacking Interactions

The aromatic core of this compound allows it to engage in π-π stacking interactions, a critical force in the self-assembly of aromatic molecules. nih.gov The electronic nature of the pyrrole ring is modified by the attached nitro group, which is strongly electron-withdrawing. This effect reduces the electron density of the π-system, making it a "π-acidic" or electron-poor aromatic ring. Consequently, it is expected to form stable stacking arrangements with electron-rich aromatic systems, such as benzene (B151609), tryptophan, or other unmodified heterocycles. wikipedia.orgnih.gov

Computational studies on related nitroaromatic compounds provide insight into the strength of these interactions. For instance, analyses of stacked dimers of nitrobenzenes with aromatic amino acid side chains have shown binding energies as strong as -14.6 kcal/mol. wikipedia.org This suggests that the nitro-substituted pyrrole ring in this compound could also form highly stable complexes. Theoretical calculations on 3-nitropyrrole (B1211435) have further confirmed its ability to engage in significant stacking interactions with natural nucleobases. libretexts.org The geometry of these interactions is typically parallel-displaced or offset rather than a direct face-to-face sandwich, which helps to minimize electrostatic repulsion while maximizing attractive dispersion and dipole-induced dipole forces. nih.gov

Role as a Hydrogen Bond Acceptor

Hydrogen bonding is a highly directional and strong non-covalent interaction crucial for molecular recognition and crystal engineering. unl.edu In this compound, the N-H bond typical of a parent pyrrole is replaced by an N-ethyl group, meaning it cannot function as a hydrogen bond donor from the nitrogen atom. However, the two oxygen atoms of the nitro group possess significant partial negative charges and available lone pairs, making them effective hydrogen bond acceptors. mdpi.com

This allows this compound to interact with hydrogen bond donor molecules, such as alcohols, amides, or even water. Studies of hydrogen bonding in crystals of other pyrrole derivatives have demonstrated the formation of robust N-H···O and C-H···O bonds, with calculated interaction energies for some dimeric systems ranging from 7.62 to 11.02 kcal/mol. nih.gov Although lacking the N-H donor, this compound's nitro group could participate in similarly strong interactions with suitable donor species, guiding the formation of co-crystals and other supramolecular architectures.

Potential in Host-Guest Chemistry and Anion Recognition

The combination of a π-surface and hydrogen-bonding acceptor sites makes this compound a candidate for participation in host-guest chemistry. nih.gov It could act as a guest molecule, binding within the cavities of larger host macrocycles through a combination of π-stacking and hydrogen bonding.

Furthermore, pyrrole-based structures are widely explored as receptors for anions. nih.gov While many of these systems rely on the pyrrole N-H group as a hydrogen bond donor, the electronic properties of this compound could still be relevant. The electron-withdrawing nitro group increases the acidity of the C-H protons on the pyrrole ring, potentially enabling them to act as weak hydrogen bond donors in the presence of strongly basic anions. More commonly, this compound could be incorporated as a building block into a larger, more complex receptor designed to create a specific binding pocket for a target guest or anion. For example, research on other functionalized pyrrole derivatives has demonstrated high affinity for anions like dihydrogenphosphate, with measured association constants (Kₐ) in the range of 10⁵ M⁻¹. nih.gov

Interactive Data Table: Representative Non-Covalent Interaction Parameters in Related Systems

The following table presents research findings for compounds structurally related to this compound. These values illustrate the typical strength of the non-covalent interactions discussed and serve as a reference for the potential behavior of this compound.

| Interacting System | Type of Interaction | Parameter | Value | Reference |

| Trinitrobenzene-Tryptophan | π-π Stacking | Binding Energy | -14.6 kcal/mol | wikipedia.org |

| Guanidiniocarbonylpyrrole-H₂PO₄⁻ | Anion-Receptor Binding | Assoc. Constant (Kₐ) | 1.38 x 10⁵ M⁻¹ | nih.gov |

| Pyrrol-2-yl Ketone Dimer | Hydrogen Bonding (N-H···O) | Interaction Energy | 11.02 kcal/mol | nih.gov |

| 3-Nitropyrrole-Adenine | π-π Stacking | Stacking Energy (calc.) | -8.5 to -10.5 kcal/mol | libretexts.org |

Future Directions and Emerging Research Avenues for 1 Ethyl 2 Nitropyrrole Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of 1-Ethyl-2-nitropyrrole often involves multi-step processes that may include harsh nitrating agents and conventional alkylation techniques. While effective, these methods can present challenges related to regioselectivity, safety, and environmental impact. The future of synthesizing these molecules lies in the adoption of greener and more efficient strategies.

Key research avenues include:

Catalytic C-H Functionalization: Direct C-H ethylation and nitration of the pyrrole (B145914) ring using advanced catalytic systems would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized substrates and reducing waste.

Flow Chemistry: Continuous flow reactors offer enhanced safety for nitration reactions, which are often highly exothermic. This technology allows for precise control over reaction parameters, improving yield and purity while minimizing the risk of runaway reactions.

Biocatalysis: The use of engineered enzymes, such as specific nitrating or alkylating enzymes, could provide unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. nih.gov

Renewable Feedstocks: Research into synthesizing the pyrrole core from biomass-derived starting materials, such as 3-hydroxy-2-pyrones, presents a sustainable alternative to petrochemical-based routes. polimi.it The subsequent functionalization to this compound would create a fully bio-based production pathway.

A comparative overview of traditional versus emerging synthetic approaches is presented below.

| Methodology | Key Features | Advantages | Challenges |

| Traditional Synthesis | Stepwise nitration and N-alkylation. | Established procedures. | Use of harsh reagents, potential for side products, moderate yields. |

| Iridium Catalysis | Deoxygenative linking of secondary alcohols and amino alcohols. nih.gov | High atom economy, use of renewable feedstocks, mild conditions. nih.gov | Catalyst cost and sensitivity. |

| Paal-Knorr from Biosources | Condensation of 1,4-dicarbonyl compounds (derived from renewables) with primary amines. polimi.it | Sustainable, high yields, solvent-free options. polimi.it | Availability of specifically substituted biosourced dicarbonyls. |

| Flow Chemistry | Reactions performed in continuous-flow microreactors. | Enhanced safety for nitration, precise process control, scalability. | Initial equipment investment. |

| Biocatalysis | Use of engineered enzymes for specific transformations. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme development and stability. |

Exploration of Novel and Unconventional Reactivity Pathways

The interplay between the nitro and ethyl groups on the pyrrole ring governs its reactivity, opening doors to chemical transformations that are not readily accessible with other pyrrole derivatives. While the reactivity of 2-nitropyrrole systems has been explored in the context of natural product synthesis, such as through palladium-mediated cross-couplings, significant untapped potential remains. acs.orgresearchgate.net

Future research should focus on:

Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would yield 1-ethyl-1H-pyrrol-2-amine, a valuable building block for synthesizing fused heterocyclic systems and novel ligands. The conditions for this reduction must be carefully optimized to avoid over-reduction or polymerization of the pyrrole ring.

Photocatalysis and Electrosynthesis: These modern synthetic tools could unlock unique reactivity patterns. nih.gov For instance, photocatalysis could enable novel C-H functionalization at other positions of the pyrrole ring or facilitate cycloaddition reactions that are thermally forbidden.

Diels-Alder and Cycloaddition Reactions: The electron-deficient nature of the this compound system makes it an interesting candidate for inverse-electron-demand Diels-Alder reactions. Theoretical and experimental studies on its reactivity with various dienophiles could lead to the synthesis of complex polycyclic structures. frontiersin.org

Metal-Catalyzed Cross-Coupling: Building upon known methods for 2-nitropyrroles, further development of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at the C4 and C5 positions of the this compound core would enable the construction of highly functionalized and conjugated molecular systems. acs.orgresearchgate.net

Integration into Advanced Functional Materials beyond Traditional Electronics

While polypyrroles are well-known for their applications in conductive polymers and electronic devices, the unique properties of this compound could allow for its use in a new generation of advanced materials where electronic conductivity is not the primary function. researchgate.netresearchgate.net

Emerging areas for integration include:

Chemosensors: The nitro group can act as a recognition site or a signaling unit. Materials incorporating the this compound moiety could be designed as colorimetric or fluorescent sensors for detecting specific analytes, such as metal ions or nitroaromatic explosives, through host-guest interactions. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Functionalized derivatives of this compound can serve as organic linkers in the construction of MOFs and COFs. The nitro groups within the pores of these materials could act as catalytic sites or selective binding sites for gas separation and storage.

Smart Materials: The nitro group is susceptible to chemical and electrochemical reduction. This transformation can be exploited to create stimuli-responsive materials that change their optical, physical, or chemical properties in response to an external signal, with applications in drug delivery or self-healing polymers.

Non-linear Optical (NLO) Materials: The push-pull electronic nature of a pyrrole ring substituted with both electron-donating (N-ethyl) and electron-withdrawing (nitro) groups suggests potential for NLO properties, which are valuable in telecommunications and optical computing.

Theoretical Prediction and Design of Novel Nitropyrrole Architectures with Tailored Properties

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. nih.gov By modeling the properties of this compound and its hypothetical derivatives, researchers can prioritize synthetic targets with the highest probability of success for a given application. mdpi.com

Key computational research directions include:

Predictive Modeling of Reactivity: Using Density Functional Theory (DFT), chemists can calculate reaction barriers and predict the outcomes of unexplored reactions, guiding experimental efforts toward the most promising synthetic pathways. mdpi.com

In Silico Design of Functional Molecules: Computational screening of virtual libraries of nitropyrrole derivatives can identify candidates with optimized properties, such as specific absorption wavelengths for dyes, high binding affinity for biological targets, or desired electronic properties for materials science. mdpi.comresearchgate.net

Elucidation of Structure-Property Relationships: Theoretical studies can provide fundamental insights into how modifications to the nitropyrrole scaffold (e.g., adding substituents at other positions) influence its electronic structure, stability, and intermolecular interactions. This knowledge is crucial for the rational design of new molecules with tailored functions. mdpi.com

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity, Materials Science | HOMO/LUMO energies, reaction pathways, electronic band structure, optical properties. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry, Toxicology | Biological activity (e.g., IC50), toxicity profiles based on molecular structure. mdpi.com |

| Molecular Docking | Drug Discovery, Supramolecular Chemistry | Binding affinity and mode of interaction with proteins or host molecules. |

| Molecular Dynamics (MD) Simulations | Materials Science, Biochemistry | Conformational stability, polymer chain dynamics, solvent effects. |

Interdisciplinary Research with Emerging Fields of Chemical Science